![molecular formula C17H26OSi2 B12609034 Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane CAS No. 648428-56-2](/img/structure/B12609034.png)
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is an organosilicon compound characterized by the presence of a naphthalene ring and trimethylsilyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method is the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced naphthalene rings .
Scientific Research Applications
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism by which Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane exerts its effects is primarily through its ability to interact with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily modifying the reactivity of other functional groups in a molecule. This allows for selective reactions to occur, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but lacking the naphthalene ring.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a silicon atom, offering different reactivity and applications
Uniqueness
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability that other similar compounds may not provide .
Properties
CAS No. |
648428-56-2 |
|---|---|
Molecular Formula |
C17H26OSi2 |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trimethyl-[naphthalen-2-yl(trimethylsilyl)methoxy]silane |
InChI |
InChI=1S/C17H26OSi2/c1-19(2,3)17(18-20(4,5)6)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17H,1-6H3 |
InChI Key |
PTGLCPWUNXSDDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


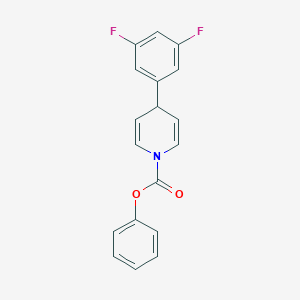
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
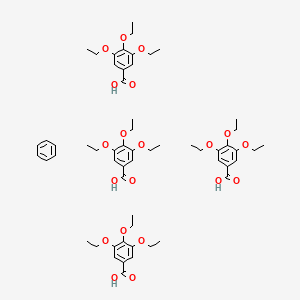
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

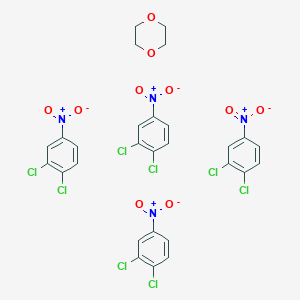
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
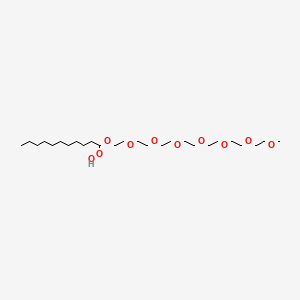
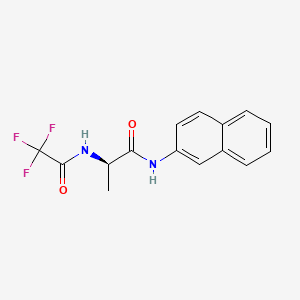
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
